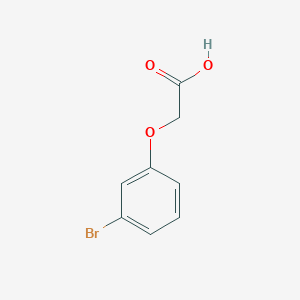
2-(3-Bromophenoxy)acetic acid
Cat. No. B157064
Key on ui cas rn:
1798-99-8
M. Wt: 231.04 g/mol
InChI Key: CRKQPDCSWOJBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06239284B1
Procedure details


6-bromo-3-coumarone is prepared in four steps from commercial 3-bromophenol. The first step consists of an O-alkylation of the 3-bromophenol by methyl bromoacetate. The saponification of the methyl 3-bromophenoxyacetate allows one to obtain 3-bromophenoxyacetic acid, which is converted into the acid chloride by the action of thionyl chloride. This is subjected to an intramolecular Friedel Craft acylation to yield 6-bromo-3-coumarone.





Identifiers


|
REACTION_CXSMILES
|
BrC1C=C(O)C=CC=1.BrCC(OC)=O.[Br:15][C:16]1[CH:17]=[C:18]([CH:25]=[CH:26][CH:27]=1)[O:19][CH2:20][C:21]([O:23]C)=[O:22]>>[Br:15][C:16]1[CH:17]=[C:18]([CH:25]=[CH:26][CH:27]=1)[O:19][CH2:20][C:21]([OH:23])=[O:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(OCC(=O)OC)C=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(OCC(=O)O)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
